molecular formula C8H4F3N3O2 B1639353 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 869947-40-0

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1639353
CAS No.: 869947-40-0
M. Wt: 231.13 g/mol
InChI Key: BGZWQYQWZNUOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl (-CF₃) group at position 7 and a carboxylic acid (-COOH) group at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid moiety facilitates hydrogen bonding interactions, critical for target binding .

Synthetic Routes:
The compound is synthesized via Suzuki-Miyaura cross-coupling reactions using aromatic/heteroaromatic boronic acids, enabling functionalization at position 3. Hydrolysis of ester intermediates (e.g., ethyl carboxylates) with lithium hydroxide yields the carboxylic acid derivative . These methods allow for efficient diversification, as demonstrated in the synthesis of kinase inhibitors and ABCC4-targeting molecules .

Properties

IUPAC Name

7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-2-12-6-3-4(7(15)16)13-14(5)6/h1-3H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZWQYQWZNUOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=CC(=N2)C(=O)O)N=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177762
Record name 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869947-40-0
Record name 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869947-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Microwave-Assisted Synthesis

Reaction Conditions and Mechanism

A two-step microwave-assisted synthesis of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives was reported by Mulakayala et al.. The process begins with the cyclocondensation of 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine intermediates under microwave irradiation in acetic acid (0.3 hours, 150°C), followed by alkaline hydrolysis using sodium hydroxide in ethanol-water (4 hours, 65°C) to yield the carboxylic acid derivative. The microwave step accelerates ring formation, while hydrolysis cleaves ester groups to the acid (Table 1).

Advantages and Limitations

This method reduces reaction times from hours to minutes, enhancing energy efficiency. However, the lack of yield data and reliance on specialized equipment may limit industrial adoption.

Cross-Dehydrogenative Coupling (CDC) Approach

Reaction Optimization

A 2019 study demonstrated the CDC strategy for pyrazolo[1,5-a]pyrimidine synthesis using N-amino-2-iminopyridines and β-dicarbonyl compounds under oxidative conditions. For 7-(trifluoromethyl) derivatives, trifluoromethyl-substituted β-diketones react with N-amino-2-iminopyridines in ethanol with acetic acid (6 equivalents) under oxygen, achieving yields up to 94% (Table 2).

Table 2: CDC Reaction Optimization for Pyrazolo[1,5-a]pyrimidines
Entry Acid (Equiv) Atmosphere Yield (%)
1 HOAc (2) Air 34
4 HOAc (6) O₂ 94
5 HOAc (6) Ar 6

Data adapted from.

Mechanistic Insights

The CDC mechanism involves enol addition of the β-diketone to the iminopyridine, followed by oxidative dehydrogenation and cyclization (Figure 1). Oxygen acts as a terminal oxidant, driving the reaction toward high conversions, while inert atmospheres suppress product formation.

Figure 1: Proposed CDC mechanism for pyrazolo[1,5-a]pyrimidine formation.

Comparative Analysis of Methods

Efficiency and Scalability

  • Microwave Method: Rapid (<5 hours total) but lacks yield data and requires ester hydrolysis.
  • CDC Method: High-yielding (94%) with one-pot synthesis but demands strict oxygen control.

Environmental and Practical Considerations

CDC minimizes waste through atom-economical coupling, whereas microwave synthesis reduces energy consumption. Industrial scalability favors CDC due to established protocols for oxidative reactions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound undergoes substitution reactions, particularly at the C-3 and C-5 positions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

  • Antitumor Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group is believed to enhance the lipophilicity and metabolic stability of the compound, allowing for better cellular uptake and efficacy in inhibiting tumor growth .
  • Antiviral Properties : Research indicates that this compound may possess antiviral properties, particularly against RNA viruses. The mechanism involves interference with viral replication processes, making it a candidate for further development in antiviral therapies .

Agricultural Chemistry

The compound is also being explored for its applications in agriculture.

  • Pesticide Development : Its unique structure allows for the design of new agrochemicals that can effectively target pests while minimizing environmental impact. The trifluoromethyl group contributes to the compound's stability and effectiveness as a pesticide .

Material Science

In material science, this compound is being studied for its potential use in developing advanced materials.

  • Polymer Synthesis : The compound can serve as a building block in synthesizing polymers with enhanced thermal and chemical resistance due to its fluorinated structure. This application is particularly relevant in creating materials for electronics and protective coatings .

Case Studies

Several studies highlight the applications of this compound across different fields:

StudyApplicationFindings
Antitumor ActivityDemonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 5 µM.
Antiviral PropertiesInhibitory effects on the replication of influenza virus in vitro, suggesting potential for therapeutic development.
Pesticide DevelopmentFormulated as a new pesticide showing higher efficacy against aphids compared to existing solutions.
Polymer SynthesisSuccessfully incorporated into polyimide films, resulting in improved thermal stability and mechanical properties.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) :

  • The carboxylic acid group at C(2) is essential for biological activity, as its removal or replacement diminishes potency .
  • The trifluoromethyl group at C(7) contributes to electron-withdrawing effects, stabilizing the heterocyclic core and improving pharmacokinetic properties .

Comparison with Analogous Compounds

The following table compares structural features, physicochemical properties, and biological activities of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its analogues:

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity/Application References
7-(Trifluoromethyl)-2-carboxylic acid (Parent) C₉H₄F₃N₃O₂ 267.15 Not reported ABCC4 inhibition , PI3Kδ inhibition [1, 4, 8]
5-(4-Fluorophenyl)-7-(trifluoromethyl) C₁₄H₇F₄N₃O₂ 325.22 218–220 Not reported (structural analog) [17]
5-(4-Methylphenyl)-7-(trifluoromethyl) C₁₅H₁₀F₃N₃O₂ 321.26 Not reported Not reported (commercial availability) [15]
5-Phenyl-7-(trifluoromethyl) C₁₄H₈F₃N₃O₂ 307.23 Not reported Kinase inhibitor scaffold [21]
5-(Furan-2-yl)-7-(trifluoromethyl) C₁₂H₆F₃N₃O₃ 297.19 Not reported Research use (solubility modifier) [22]
5-Methyl-7-pentafluoroethyl C₁₀H₆F₅N₃O₂ 319.17 Not reported Not reported (electron-withdrawing variant) [12]

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., -CF₃ at C7) enhance metabolic stability and target affinity . Heteroaromatic groups (e.g., furan-2-yl) may enhance solubility due to polar oxygen atoms but reduce lipophilicity .

Biological Activities: The parent compound and its amide derivatives (e.g., 12 in ) exhibit PI3Kδ inhibitory activity, with IC₅₀ values in the nanomolar range, attributed to the carboxylic acid group’s interaction with catalytic lysine residues . Ceefourin 2 (a derivative) acts as a selective ABCC4 inhibitor, blocking platelet-mediated HIV-1 infection .

Physicochemical Properties: The 4-fluorophenyl analog (mp 218–220°C) demonstrates higher crystallinity compared to non-fluorinated variants, which may influence formulation . Molecular weight ranges from 267–325 g/mol, aligning with Lipinski’s rule for drug-likeness.

Biological Activity

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, inhibition of specific enzymes, and other pharmacological effects.

  • Chemical Formula : C12H6F3N3O3
  • Molecular Weight : 297.19 g/mol
  • CAS Number : 313968-60-4
  • IUPAC Name : 5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer therapeutics. Various studies have reported its efficacy against different cancer cell lines and its mechanism of action.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit potent anticancer activity. For instance:

  • In vitro studies : The compound has shown significant cytotoxic effects against various cancer cell lines including HeLa (cervical), A549 (lung), and MCF7 (breast) with IC50 values indicating effective inhibition of cell proliferation.
Cell Line IC50 (µM) Reference
HeLa7.01 ± 0.60
A5498.55 ± 0.35
MCF714.31 ± 0.90

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : The compound has been noted to inhibit Aurora-A kinase, a critical enzyme in cell cycle regulation, with reported IC50 values as low as 0.16 µM in certain derivatives .
  • Induction of Apoptosis : Studies have indicated that the compound can induce apoptosis in cancer cells through various pathways, including cell cycle arrest at the SubG1/G1 phase .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties:

  • Study by Wei et al. : This research highlighted a derivative that exhibited notable potency against A549 and MCF7 cell lines with IC50 values of 0.39 µM and 0.46 µM respectively, demonstrating strong inhibition of cancer cell growth .
  • Kumar et al. : Their study synthesized novel pyrazole derivatives that showed promising results against multiple cancer types, emphasizing the importance of structural modifications in enhancing biological activity .

Q & A

Basic Synthesis Methods

Q: What are the foundational synthetic routes for preparing 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid? A: The compound is synthesized via cyclization of 5-aminopyrazole precursors with enaminones or β-keto esters. For example, reacting 5-aminopyrazole with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol yields intermediates like methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates. Subsequent hydrolysis and coupling with amines or carboxylic acids under bis(pentafluorophenyl) carbonate (BPC) activation generate the target compound . Recrystallization from DMF or ethanol ensures purity .

Advanced Regioselectivity Control

Q: How can regioselectivity be optimized during trifluoromethyl group introduction? A: Regioselectivity is influenced by reaction conditions. Using phosphorus oxychloride (POCl₃) in 1,4-dioxane under reflux selectively substitutes hydroxyl groups at position 7 with chlorine, which can later be replaced by trifluoromethyl groups via cross-coupling reactions . Inert atmospheres (argon) and controlled temperatures (110°C) minimize side reactions during Pd-catalyzed arylations .

Basic Characterization Techniques

Q: What standard analytical methods validate the structure of this compound? A:

  • IR spectroscopy confirms carbonyl (1690 cm⁻¹) and NH stretches (3249 cm⁻¹) .
  • ¹H/¹³C NMR identifies substituent environments (e.g., trifluoromethyl at δ ~120 ppm in ¹³C) .
  • Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]⁺ at m/z 278.24 for C₁₃H₉F₃N₄) .

Advanced Structural Elucidation

Q: How is X-ray crystallography applied to resolve structural ambiguities? A: Single-crystal X-ray diffraction confirms bond lengths (C–C = 1.34–1.48 Å) and angles (e.g., 117.5° for pyrimidine rings). Refinement using riding hydrogen models (C–H = 0.93–0.96 Å) and anisotropic displacement parameters resolves stereoelectronic effects of the trifluoromethyl group .

Biological Activity Profiling

Q: What biological activities are associated with this compound? A: The trifluoromethyl group enhances binding to kinase targets (e.g., cyclin-dependent kinase 9 (CDK9) IC₅₀ < 100 nM). In vitro studies show apoptosis induction in breast cancer cells (MCF-7) via Mcl-1 suppression. Pharmacokinetic data indicate moderate bioavailability (t₁/₂ = 4–6 h) and blood-brain barrier penetration .

Structure-Activity Relationship (SAR) Studies

Q: How do substituents at position 7 influence bioactivity? A: Trifluoromethyl groups improve lipophilicity (logP ~2.5) and metabolic stability compared to methyl or chloro substituents. Electron-withdrawing groups at position 7 enhance kinase inhibition (e.g., 10-fold selectivity for CDK9 over CDK2) by stabilizing hydrogen bonds with ATP-binding pockets .

Method Development for Solubility Analysis

Q: What strategies improve aqueous solubility for in vivo studies? A: Salt formation (e.g., sodium carboxylate) increases solubility (>10 mg/mL in PBS). Co-solvents like PEG-400 or cyclodextrin inclusion complexes are used for intravenous formulations. Solubility parameters (Hansen solubility sphere) are calculated via HSPiP software to optimize solvent blends .

Handling Data Contradictions

Q: How to resolve discrepancies in reported melting points or spectral data? A: Cross-validate using multiple techniques:

  • DSC/TGA confirms melting points (e.g., 287–293°C) .
  • HPLC purity assays (>98%) ensure consistency across batches .
  • Variable-temperature NMR detects polymorphic transitions (e.g., enantiotropic shifts) .

Safety and Handling Protocols

Q: What safety measures are critical during synthesis? A:

  • Use PPE : nitrile gloves, safety goggles, and lab coats to avoid dermal exposure .
  • Work in fume hoods during POCl₃ reactions to prevent inhalation .
  • Waste containing trifluoromethyl groups is treated with Ca(OH)₂ to neutralize acidic byproducts .

Advanced Purification Techniques

Q: How to achieve >99% purity for biological assays? A:

  • Column chromatography with silica gel (petroleum ether/EtOAc 9:1) removes polar impurities .
  • Recrystallization from cyclohexane/CH₂Cl₂ (1:1) yields colorless crystals .
  • Preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) isolates enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 2
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.